molecular formula C10H9ClFN3 B1426739 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1338655-97-2

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B1426739
CAS RN: 1338655-97-2
M. Wt: 225.65 g/mol
InChI Key: PUFXHQZGRBMISE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole (CMFMT) is a synthetic triazole compound with a broad range of applications in scientific research. The compound is a member of the triazole family, which is a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. CMFMT has been studied extensively in both laboratory and clinical settings, and has been used in a variety of applications including drug discovery, drug design, and drug delivery.

Scientific Research Applications

Perovskite Solar Cells

The related compound 4-fluoro-phenethylammonium iodide is used as a precursor in the preparation of perovskite-based opto-electronic systems, including perovskite solar cells . By analogy, 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole could be investigated for similar applications.

Chemical Probes

Chemical probes are small molecules that modulate protein function. This compound, with its reactive sites, could be modified to create probes for understanding protein interactions and functions .

properties

IUPAC Name

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFXHQZGRBMISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 3
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole

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